molecular formula C9H11NO3 B13304517 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid

4-(Furan-3-yl)pyrrolidine-3-carboxylic acid

Katalognummer: B13304517
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: VFWGSSMYXMQCKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the furan and pyrrolidine rings in its structure allows for unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of a suitable precursor containing both furan and pyrrolidine precursors under acidic or basic conditions. For example, the reaction of a furan-containing aldehyde with a pyrrolidine derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Furan-3-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrrolidine ring can produce different pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Furan-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the furan ring, resulting in different chemical properties and reactivity.

    Furan-2-carboxylic acid: Lacks the pyrrolidine ring, leading to different biological activity and applications.

    Pyrrolidine-3-carboxylic acid:

Uniqueness

4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the furan and pyrrolidine rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

4-(furan-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-2,5,7-8,10H,3-4H2,(H,11,12)

InChI-Schlüssel

VFWGSSMYXMQCKV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CN1)C(=O)O)C2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.